(2E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one
Description
(2E)-3-Phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with four methyl groups (at positions 2, 2, 4, and 6) and a propenone moiety linked to a phenyl group.
Properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H23NO/c1-16-10-12-20-19(14-16)17(2)15-22(3,4)23(20)21(24)13-11-18-8-6-5-7-9-18/h5-15H,1-4H3/b13-11+ |
InChI Key |
YNHSJDUBNXJIER-ACCUITESSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one, often referred to as a quinoline derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (2E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one can be represented as follows:
This compound features a quinoline moiety that is known for its varied biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. A study indicated that (2E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one inhibits the proliferation of various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest (G0/G1) |
| A549 | 10.0 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of (2E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells.
- Inhibition of Key Enzymes : It has been found to inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound affects several signaling pathways including MAPK and PI3K/Akt pathways.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- In Vivo Studies : Animal models treated with (2E)-3-phenyl-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)prop-2-en-1-one exhibited reduced tumor growth compared to control groups.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Chalcone Derivatives
Key Observations :
- Electronic Effects: Methoxy groups in A7 and 3,4,5-trimethoxy analogs act as electron-donating groups, stabilizing the enone system via resonance . In contrast, the tetramethylquinoline group in the target compound introduces steric hindrance and moderate electron-donating effects, which may alter reactivity and binding interactions.
Spectroscopic and Substituent Effects
Table 2: IR and NMR Trends in Chalcone Derivatives
Key Observations :
- IR Spectroscopy: Methoxy substituents in A7 reduce νCO frequencies due to electron donation, while electron-withdrawing groups (e.g., sulfonyl) increase them. The tetramethylquinoline group may cause intermediate effects .
- NMR Shifts: Quinoline methyl groups in the target compound are expected to resonate at δ 1.5–2.5 (CH₃) and δ 6.5–8.5 (aromatic protons), similar to methyl-substituted quinolines in and .
Table 3: Anticancer and Antimicrobial Activities
Key Observations :
- Anticancer Activity: Methoxy-substituted chalcones (e.g., A7) show moderate activity, while halogenated quinoline derivatives () exhibit enhanced potency. The target compound’s methyl groups may improve cellular uptake but require validation .
- Antimicrobial Activity: Heterocyclic substituents (e.g., oxadiazole in ) enhance antibacterial effects, whereas the quinoline core in the target compound may favor antifungal or antiparasitic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
